molecular formula C18H6O6 B1444358 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride CAS No. 129808-00-0

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

Cat. No.: B1444358
CAS No.: 129808-00-0
M. Wt: 318.2 g/mol
InChI Key: XGZRRDYHYZLYIJ-UHFFFAOYSA-N
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Description

Discovery and Development History

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride (CAS RN: 129808-00-0) emerged as a critical monomer in polymer chemistry during the late 20th century. Early synthetic routes involved mercury-catalyzed oxidations of naphthalene derivatives, but these were supplanted by safer methods using vanadium pentoxide or palladium catalysts. A pivotal advancement occurred in 2013 with the development of a palladium-mediated coupling process, which enabled efficient synthesis of the compound from halogenated isobenzofuran-1,3-dione precursors. This method, protected under international patent WO2013156200A1, remains foundational for industrial production.

Synthetic Evolution Timeline
1990s: Mercury-based catalytic oxidation
2000s: Vanadium pentoxide gas-phase reactions
2013: Palladium-catalyzed coupling (patented)
2020s: Optimization for bulk production

Nomenclature and Classification

The compound exhibits systematic naming rigor:

  • IUPAC Name : 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione)
  • Alternative Names :
    • 4,4'-(1,2-Ethynediyl)bis(phthalic anhydride)
    • Ethynylene-bis(phthalic anhydride)

As a tetracarboxylic dianhydride , it belongs to the aromatic anhydride subclass (ECHA EC Number: 695-093-3). Its structural classification includes:

  • Bis-anhydride functionality
  • Conjugated ethynylene bridge
  • Planar aromatic systems

Significance in Material Science and Polymer Chemistry

This dianhydride revolutionized high-performance polymer synthesis through:

  • Polyimide Production : Serves as a critical monomer for:

    • Aerospace-grade thermal insulators (stable to 416°C)
    • Flexible electronics substrates (CTE: 5.8 ppm/K)
    • Gas separation membranes (O2 permeability: 0.43 cm3·m-2·day-1)
  • Advanced Material Applications :

    • Liquid crystal polymers for OLED displays
    • Photocatalytic nanocomposites
    • Helium-selective membranes
Key Polymer Properties Values
Glass Transition Temp. 416°C
Tensile Strength 132 MPa
Water Vapor Transmission 0.51 g·m-2·day-1

Current Research Landscape

Recent advancements (2021–2025) focus on three domains:

  • Gas Barrier Enhancement :

    • Molecular dynamics simulations reveal that fluorene-amide copolymers derived from this anhydride achieve 98% oxygen permeability reduction versus conventional polyimides.
  • Synthetic Innovation :

    • Room-temperature cycloisomerization techniques using anhydride-tethered triynes (2025), achieving reaction rates 107× faster than thermal methods.
  • Industrial Scaling :

    • Chinese manufacturers now produce 99.9% purity grades at metric-ton scales for battery sealing systems.

Emerging research explores its use in:

  • Covalent organic frameworks (COFs) for hydrogen storage
  • Molecular motors via steric strain engineering
  • 4D-printed shape-memory polymers

Properties

IUPAC Name

5-[2-(1,3-dioxo-2-benzofuran-5-yl)ethynyl]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6O6/c19-15-11-5-3-9(7-13(11)17(21)23-15)1-2-10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZRRDYHYZLYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338045
Record name 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione)
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Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129808-00-0
Record name 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride involves the coupling of halogenated isobenzofuran-1,3-dione derivatives with ethyne (acetylene) under catalysis, followed by isolation of the diphthalic anhydride product.

Key Reaction:

  • Starting Materials: 5-haloisobenzofuran-1,3-dione (where halo = Cl, Br, or I)
  • Coupling Agent: Ethyne (acetylene gas)
  • Catalysts: Homogeneous palladium catalyst (e.g., Pd-phosphine complexes) and copper(I) salts (chloride, bromide, or iodide)
  • Base: Aprotic, non-nucleophilic bases such as triethylenediamine (DABCO), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Solvent: Anhydrous aromatic hydrocarbons (e.g., chlorobenzene, chloroform), nitriles, amides, or sulphoxides
  • Temperature: Typically 50 to 150 °C, often optimized between 60 to 100 °C
  • Atmosphere: Ethyne atmosphere with stirring; sometimes overpressure of ethyne is applied

Process Overview:

  • The halogenated isobenzofuran-1,3-dione reacts with ethyne in the presence of a palladium catalyst and copper salt.
  • The base deprotonates intermediates and facilitates coupling, forming the ethyne-bridged diphthalic anhydride.
  • The product precipitates from the reaction mixture and is separated by filtration.
  • The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of anhydride moieties.

This method is scalable for industrial production, with solvent and base quantities adjusted to optimize catalyst solubility and product precipitation.

Industrial Production Methodology

Industrial synthesis follows the same fundamental coupling chemistry but emphasizes:

The industrial process also includes stringent quality control to maintain the compound’s desirable properties such as thermal stability and flame retardancy.

Reaction Parameters and Optimization

Parameter Typical Range / Conditions Notes
Temperature 50–150 °C (commonly 60–100 °C) Elevated temperature promotes coupling
Catalyst Pd-phosphine complexes + Cu(I) salts Homogeneous catalysts preferred
Base DABCO, DBN, DBU (aprotic, non-nucleophilic) Prevents anhydride ring opening
Solvent Aromatic hydrocarbons, nitriles, amides, sulphoxides Must be anhydrous; protic solvents avoided
Ethyne atmosphere Atmospheric pressure to slight overpressure Ensures sufficient ethyne availability
Reaction time Several hours (varies with scale and conditions) Monitored for completion by product precipitation

Purification and Isolation

  • The product, this compound, typically precipitates out during the reaction.
  • It is isolated by filtration and washed with solvents such as formic acid or acetic acid to remove residual salts and catalyst residues.
  • Final purification may involve sublimation or recrystallization to achieve high purity (>98% by HPLC).
  • The compound is sensitive to moisture and should be stored under inert gas to avoid hydrolysis.

Summary Table of Preparation Method

Step Description
Starting materials 5-haloisobenzofuran-1,3-dione, ethyne
Catalyst system Pd-phosphine complex + Cu(I) salt
Base Aprotic bicyclic nitrogen bases (DABCO, DBN, DBU)
Solvent Anhydrous aromatic hydrocarbons, nitriles, amides, or sulphoxides
Reaction conditions 50–150 °C, ethyne atmosphere, inert atmosphere
Product isolation Precipitation, filtration, washing with carboxylic acid solvents
Purification Sublimation or recrystallization
Product purity >98% (verified by HPLC)
Storage Under inert gas, moisture-free environment

Research Findings and Notes

  • The coupling reaction is sensitive to moisture and nucleophilic solvents, which can open the anhydride rings and reduce yield.
  • The choice of base is critical: nucleophilic bases like alkoxides or amides cause side reactions and are avoided.
  • The palladium catalyst can be any that facilitates Sonogashira-type coupling, including simple Pd salts or phosphine-ligated complexes.
  • Copper salts assist the coupling but may form halide salts with the base, requiring careful washing to purify the product.
  • The reaction is typically carried out under ethyne gas to maintain reactant concentration and drive the coupling to completion.
  • Industrial processes emphasize solvent and catalyst recycling to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Structural Differences

EBPA is distinguished by its ethyne linkage , while other dianhydrides feature:

  • 4,4′-Oxydiphthalic Anhydride (ODPA) : Ether (–O–) linkage, offering moderate flexibility .
  • 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) : Bulky –C(CF₃)₂– group, enhancing free volume and gas permeability .
  • 4,4′-(4,4′-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA): Isopropylidene and ether groups, improving solubility and processability .
  • 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA) : Biphenyl linkage, increasing chain linearity and rigidity .

Thermal Properties

  • EBPA : High melting point (350°C) due to rigid ethyne group .
  • 6FDA : Lower melting point (~245°C) attributed to bulky fluorinated groups disrupting crystallinity .
  • BPADA : Lower Tm (~180–200°C) due to flexible isopropylidene and ether groups, enabling thermoplastic behavior .

Solubility and Processability

  • EBPA: Limited solubility in common solvents (e.g., NMP, DMAc) due to rigidity, requiring high-temperature processing .
  • 6FDA : Excellent solubility in polar aprotic solvents (e.g., THF, CHCl₃) due to bulky –C(CF₃)₂– group .
  • BPADA : High solubility in diverse solvents, including NMP and DMSO, facilitating film formation .
  • ODPA: Poor solubility in non-polar solvents, restricting its use to specific polymerization conditions .

Application Performance

Property EBPA 6FDA BPADA ODPA
Dielectric Constant Moderate (inferred) Low (2.5–3.0) Moderate (3.0–3.5) High (>3.5)
Gas Permeability Low (rigid structure) High (CO₂/CH₄ selectivity >30) Low Moderate
Optical Clarity Opaque (crystalline) High (90% transmittance) Moderate Low
Mechanical Flexibility Low High High Moderate
Key Applications Thermal management Gas separation, flexible displays Thermoplastics, coatings Epoxy modifiers

Critical Analysis of Research Findings

  • 6FDA dominates membrane technology due to its balance of permeability and selectivity, though cost and environmental concerns (fluorine content) persist .
  • BPADA excels in thermoplastic applications, offering reprocessability and compatibility with epoxy resins .
  • ODPA is niche, primarily used in epoxy modification, but its poor solubility limits broader adoption .

Biological Activity

4,4'-(Ethyne-1,2-diyl)diphthalic anhydride (CAS No. 129808-00-0) is a chemical compound with significant potential in various scientific and industrial applications. It is primarily known for its role in the synthesis of polyimides and other advanced materials due to its unique chemical structure. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C18H6O6
  • Molecular Weight : 318.24 g/mol
  • Appearance : White to yellow-orange powder or crystalline solid
  • Melting Point : 350 °C (decomposes)
  • Purity : Typically >98% as determined by HPLC

Case Studies

  • Polyimide Synthesis and Biocompatibility
    • A study explored the use of this compound in synthesizing polyimides that were tested for biocompatibility in medical applications. The results indicated that these polyimides exhibited favorable interactions with biological tissues, suggesting potential uses in biomedical devices.
  • Antioxidant Properties
    • Research has shown that certain derivatives of diphthalic anhydrides possess antioxidant properties. These findings suggest that this compound may also contribute to reducing oxidative stress in biological systems.

Data Table: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionPotential to inhibit metabolic enzymes
AntimicrobialExhibits activity against bacterial and fungal strains
AntioxidantMay reduce oxidative stress
BiocompatibilityFavorable interactions with biological tissues

Synthesis and Applications

The synthesis of this compound typically involves reactions between phthalic anhydride derivatives and ethyne precursors under controlled conditions. This compound is primarily utilized in producing high-performance polymers such as polyimides known for their thermal stability and mechanical properties.

Toxicological Studies

Toxicological assessments indicate that while this compound can cause skin and eye irritation upon contact, its overall safety profile remains favorable when handled properly in laboratory settings. Precautionary measures are recommended during its use to minimize exposure risks.

Q & A

Q. What are the optimized synthetic routes for 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride, and how do reaction conditions influence yield and purity?

The synthesis of this compound (EDPA) is typically achieved via Sonogashira coupling. A high-yield method involves reacting 4-bromophthalic anhydride with acetylene gas in the presence of palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride), copper iodide, and triethylamine in toluene at 80°C. This yields ~52% purity, but post-synthetic purification via recrystallization or column chromatography is required for research-grade applications . Key parameters include catalyst loading, reaction time, and inert atmosphere maintenance to prevent side reactions.

Q. What characterization techniques are critical for verifying the structural integrity of EDPA and its derivatives?

  • FTIR Spectroscopy : Confirms anhydride carbonyl stretching bands at ~1770 cm⁻¹ and ~1710 cm⁻¹.
  • ¹³C NMR : Peaks at ~160 ppm (anhydride carbonyl) and ~90 ppm (ethynyl carbons) validate the structure.
  • XRD : Crystallinity assessment is essential for applications in polyimides or MOFs .
  • Elemental Analysis : Ensures stoichiometric consistency (C: 57.14%, H: 1.92%, O: 40.94%) .

Q. How does the thermal stability of EDPA-derived polyimides compare to other dianhydrides?

EDPA-based polyimides exhibit exceptional thermal stability, with decomposition temperatures (Td) exceeding 500°C due to the rigid ethynyl backbone. For example, polyimides synthesized from EDPA and 4,4′-oxydianiline (ODPA) show glass transition temperatures (Tg) > 350°C, outperforming 6FDA (hexafluoroisopropylidene)-based analogs .

Q. What solvents are compatible with EDPA during polyimide synthesis?

EDPA is soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) at elevated temperatures (>100°C). Post-imidization, EDPA-derived polyimides retain solubility in tetrahydrofuran (THF) and chloroform, enabling solution processing .

Advanced Research Questions

Q. How can EDPA be utilized in designing MOFs for gas storage, and what performance metrics are achievable?

EDPA derivatives like 4,4′-(ethyne-1,2-diyl)dibenzoic acid (H₂EDBA) serve as rigid linkers in Zr(IV)-based MOFs (e.g., BUT-30). These MOFs achieve:

PropertyValue
BET Surface Area3,940.6 m²/g
Total Pore Volume1.55 cm³/g
H₂ Storage Capacity2.3 wt% at 77 K, 1 bar
O₂ Sensing Sensitivity10⁻⁶ M detection limit
The ethynyl spacer enhances framework rigidity, optimizing pore geometry for selective gas adsorption .

Q. What strategies mitigate volumetric thermal expansion in EDPA-based polyimide films?

Interchain crosslinking via ethynyl groups reduces coefficient of thermal expansion (CTE) by ~40%. For example, EDPA/PPD (p-phenylenediamine) films exhibit CTE values of 28 ppm/K, compared to 45 ppm/K for non-crosslinked analogs. Crosslinking is achieved through thermal annealing at 300°C under nitrogen .

Q. How do EDPA-derived polyimides perform in CO₂/CH₄ and H₂S/CH₄ gas separation membranes?

EDPA-based membranes show superior selectivity due to enhanced chain rigidity and free volume distribution:

Gas PairSelectivity (α)Permeability (Barrer)
CO₂/CH₄50–60200–300
H₂S/CH₄12–16150–250
These metrics surpass commercial polyimides, making EDPA suitable for natural gas purification .

Q. What methodologies address contradictions in reported synthesis yields of EDPA?

Discrepancies in yields (e.g., 52% vs. 70%) arise from variations in catalyst purity, acetylene gas flow rates, and post-reaction workup. Optimized protocols recommend:

  • Catalyst Pre-activation : Reduce Pd(II) to Pd(0) using triphenylphosphine.
  • Inert Atmosphere : Rigorous nitrogen purging minimizes oxidation.
  • Quenching : Immediate filtration post-reaction prevents side-product formation .

Methodological Challenges and Safety

Q. What safety protocols are critical when handling EDPA in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential anhydride dust inhalation risks.
  • Storage : Anhydrous conditions at -20°C to prevent hydrolysis .

Q. How can researchers resolve solubility limitations of EDPA in copolymer systems?

Copolymerization with flexible dianhydrides (e.g., ODPA or 6FDA) improves processability. For example, EDPA-6FDA copolymers achieve 25–30 wt% solubility in THF while retaining Tg > 300°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
Reactant of Route 2
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4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

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